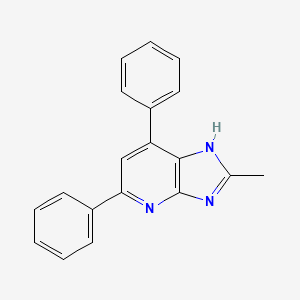

2,6-Diphenyl-8-methyl-1-deazapurine

Description

Significance of Purine (B94841) and Deazapurine Analogues in Chemical Biology

Purines are fundamental components of nucleic acids (adenine and guanine) and play crucial roles in cellular signaling, energy metabolism (as part of ATP), and as components of various cofactors. Consequently, analogues of purines have been a cornerstone of pharmaceutical research for decades. researchgate.net These antimetabolites, which mimic the structure of natural purines, can interfere with DNA replication and other cellular processes, making them valuable in the treatment of cancer and viral diseases. researchgate.net

Deazapurine analogues, where one or more nitrogen atoms in the purine ring are replaced by a carbon atom, represent a significant modification of the purine core. This alteration can lead to compounds with improved biological activity, selectivity, and metabolic stability compared to their purine counterparts. The 1-deazapurine (imidazo[4,5-b]pyridine) framework, in particular, has been recognized as a "privileged scaffold" in drug discovery due to its ability to bind to multiple biological targets. nih.gov

Overview of the 1-Deazapurine Chemical Space

The chemical space of 1-deazapurines is vast, allowing for extensive structural modifications. The imidazo[4,5-b]pyridine core can be substituted at various positions, with the 2, 6, and N-positions of the imidazole (B134444) ring being common sites for derivatization. nih.govuctm.edu This flexibility enables the fine-tuning of the molecule's physicochemical properties and biological activity. Synthetic strategies, such as the Suzuki cross-coupling reaction, have been instrumental in creating diverse libraries of substituted 1-deazapurines for biological screening. nih.govmdpi.com

Research Focus on 2,6-Diphenyl-8-methyl-1-Deazapurine and its Congeners

Recent research has focused on 2,6-disubstituted 1-deazapurines, with particular interest in derivatives bearing aryl groups at these positions. The compound this compound, where the "8-methyl" designation typically refers to a methyl group on one of the imidazole nitrogen atoms (either N1 or N3), is a prime example of this class of molecules. Studies on its congeners, such as N-unsubstituted and N-methyl substituted 2,6-diphenyl-imidazo[4,5-b]pyridines, have revealed promising biological activities, particularly in the realm of cancer research. nih.govmdpi.com The placement of the methyl group on the imidazole nitrogen has been shown to influence the antiproliferative activity of these compounds. nih.gov

A notable study detailed the synthesis and antiproliferative activity of a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines. nih.govmdpi.com This research included the preparation of N-unsubstituted and N-methyl substituted derivatives to investigate the impact of these modifications on their biological effects. nih.govmdpi.com One of the synthesized compounds, 6-(4-methoxyphenyl)-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, is a close congener of the titular compound and provides valuable insights into the structure-activity relationships of this chemical class. mdpi.com

| Compound Name | Structure | Key Research Finding | Reference |

| 2,6-Diphenyl-3H-imidazo[4,5-b]pyridine | A 1-deazapurine with phenyl groups at positions 2 and 6. | Synthesized via Suzuki coupling; serves as a precursor for N-methylated derivatives. mdpi.com | mdpi.com |

| 6-(4-methoxyphenyl)-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | A 2,6-diaryl-1-deazapurine with a methyl group on the imidazole nitrogen and a methoxy (B1213986) group on one of the phenyl rings. | Synthesized and characterized, contributing to the understanding of structure-activity relationships in this class. mdpi.com | mdpi.com |

| 2,6-diphenyl-imidazo[4,5-b]pyridines (N-unsubstituted and N-methyl substituted) | A series of compounds with phenyl groups at positions 2 and 6, with or without a methyl group on the imidazole nitrogen. | The presence of a methyl group on the imidazole nitrogen generally improved antiproliferative activity. nih.gov | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C19H15N3 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

2-methyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C19H15N3/c1-13-20-18-16(14-8-4-2-5-9-14)12-17(22-19(18)21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22) |

InChI Key |

HKDKOLLILMBGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Deazapurine Derivatives

Strategies for Constructing the 1-Deazapurine Core

The formation of the fundamental imidazo[4,5-b]pyridine skeleton is a critical step in the synthesis of 1-deazapurine derivatives. The most prevalent and established methods involve the construction of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) framework.

Cyclization Reactions

The most common and direct route to the imidazo[4,5-b]pyridine scaffold is through the cyclization of appropriately substituted 2,3-diaminopyridines with various carbonyl compounds. mdpi.comnih.gov This condensation reaction is a versatile method for creating the fused imidazole ring. For the synthesis of 2-phenyl substituted derivatives, benzaldehyde (B42025) or its derivatives are typically employed. For instance, reacting 2,3-diaminopyridine (B105623) with a benzaldehyde adduct, such as one formed with sodium metabisulfite (B1197395) (Na₂S₂O₅), can yield the 2-phenyl-1H-imidazo[4,5-b]pyridine core. nih.gov

Another key cyclization strategy involves the reaction of a diaminopyridine with a carboxylic acid or its derivative. For example, the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid has been utilized to form the 1-methyl-2-benzyl-imidazo[4,5-b]pyridine core. researchgate.net This approach is particularly useful for introducing substituents at the N-1 position of the deazapurine ring in a regioselective manner. researchgate.net

Ring-Opening and Rearrangement Approaches

While cyclization reactions are the predominant method for constructing the 1-deazapurine core, ring-opening and rearrangement strategies, though less common for this specific scaffold, are valuable tools in heterocyclic synthesis. These approaches often involve the transformation of other heterocyclic systems. For instance, the synthesis of certain purine (B94841) analogs can involve the ring-opening of a precursor followed by intramolecular cyclization to form the desired bicyclic system. While specific examples for the synthesis of 2,6-diphenyl-8-methyl-1-deazapurine via this approach are not extensively documented, the general principles of ring-opening of strained heterocycles like aziridines followed by annulation reactions represent a potential, albeit more complex, synthetic avenue.

Functionalization at Key Positions (2, 6, 8)

Once the 1-deazapurine core is established, further functionalization is often required to introduce the desired substituents at the 2, 6, and 8 positions. The numbering of the 1-deazapurine (imidazo[4,5-b]pyridine) system is crucial for understanding the position of these functionalizations. The "8-methyl" designation in the target compound likely refers to methylation on one of the nitrogen atoms of the imidazole ring, typically the N-3 position in the imidazo[4,5-b]pyridine nomenclature, which is a common site for alkylation. mdpi.commdpi.com

Cross-Coupling Reactions (Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds and are instrumental in the synthesis of aryl-substituted deazapurines.

The Suzuki cross-coupling reaction is a highly effective method for introducing phenyl groups at the 2 and 6 positions of the 1-deazapurine core. mdpi.com This reaction typically involves the coupling of a halo-substituted deazapurine with a phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of 2,6-diphenyl-1-deazapurine, a dihalo-deazapurine precursor, such as 2,6-dichloro- or 2,6-dibromo-1-deazapurine, would be reacted with phenylboronic acid. mdpi.com The reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent system (e.g., toluene/ethanol or dioxane/water), are optimized to achieve high yields. mdpi.com A good regioselectivity has been observed in the coupling of 2,6-dihalopurines, allowing for the stepwise introduction of different aryl groups if desired.

The Sonogashira coupling , another palladium-catalyzed reaction, is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While its application in the direct synthesis of 2,6-diphenyl-1-deazapurine is less commonly reported than the Suzuki coupling, it represents a viable method for introducing alkynyl substituents which can then be further transformed into phenyl groups. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions provide an alternative route for the functionalization of the 1-deazapurine ring system. This type of reaction involves the displacement of a leaving group, such as a halogen, by a nucleophile. While less common for the introduction of phenyl groups compared to cross-coupling methods, SNA can be employed to introduce other functionalities. For instance, the synthesis of N6-substituted 8-azapurine (B62227) derivatives has been achieved through nucleophilic substitution of a chloro group.

C-H Activation and Functionalization (e.g., C-H Sulfenylation)

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.org For the 1-deazapurine scaffold, regioselective C-H arylation at the C2 position has been reported for N3-protected imidazo[4,5-b]pyridines. rsc.orgnih.gov This approach allows for the direct introduction of aryl groups without the need for a halogenated precursor.

Glycosylation Strategies for Nucleoside Analogues

The synthesis of nucleoside analogues, where a sugar moiety is attached to a heterocyclic base, is a critical step in developing potential therapeutic agents. For 1-deazapurine derivatives, several glycosylation methods are employed to form the crucial N-glycosidic bond.

One common approach is the anion-base glycosylation . In this method, the heterocyclic base is deprotonated with a strong base, such as potassium hydroxide (B78521) (KOH), in the presence of a phase-transfer catalyst like tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) in an aprotic solvent like acetonitrile. The resulting anion then reacts with a protected sugar halide, for instance, a ribofuranosyl chloride. This strategy has been successfully used in the synthesis of 2,6-disubstituted 7-deazapurine ribonucleosides. researchgate.net However, scaling up this reaction can sometimes lead to the decomposition of the starting halogenose. researchgate.net

Another widely used technique is the Silyl-Hilbert-Johnson reaction , often referred to as Vorbrüggen glycosylation. This method involves silylating the nucleobase with an agent like hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium (B1175870) sulfate. The silylated base is then coupled with a protected sugar acetate, like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst. This approach is often considered ideal for preparing pyrrolo[2,3-d]pyrimidine nucleosides, a related class of deazapurines, due to the commercial availability of the required carbohydrate precursors. nih.gov

Enzymatic methods, specifically transglycosylation , offer a greener and often more stereoselective alternative. Enzymes like purine nucleoside phosphorylase (PNP) can catalyze the transfer of a sugar moiety from a donor nucleoside (e.g., uridine (B1682114) or 2'-deoxyuridine) to the deazapurine base. mdpi.com This biocatalytic approach can sometimes lead to mixtures of regioisomers (e.g., N7 and N9 isomers), requiring careful optimization of reaction conditions and enzyme source. mdpi.com

The choice of glycosylation strategy often depends on the specific deazapurine substrate, the desired sugar moiety, and the need for regioselectivity. The table below summarizes key aspects of these methodologies.

| Glycosylation Strategy | Key Reagents & Conditions | Advantages | Potential Challenges |

| Anion-Base Glycosylation | Base (e.g., KOH), Phase-Transfer Catalyst (e.g., TDA-1), Protected Sugar Halide | Direct, effective for specific substrates | Scalability issues, potential for starting material decomposition researchgate.net |

| Vorbrüggen Glycosylation | Silylating Agent (e.g., HMDS), Lewis Acid, Protected Sugar Acetate | High efficiency, use of commercially available starting materials nih.gov | Requires silylation step |

| Enzymatic Transglycosylation | Nucleoside Phosphorylase (e.g., E. coli PNP), Sugar Donor | Mild conditions, high stereoselectivity | Potential formation of regioisomers, enzyme-dependent efficiency mdpi.com |

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds and is a key reaction in medicinal chemistry. nih.govyoutube.com This reaction involves the formation of an imine or iminium ion intermediate from a carbonyl and an amine, which is then reduced in situ to the corresponding amine. youtube.com This method is particularly useful for the mono-alkylation of amines, avoiding the over-alkylation issues often seen with direct alkylation using alkyl halides. youtube.com

In the context of deazapurine chemistry, reductive amination has been successfully applied to aniline (B41778) derivatives of 7-deazapurines. researchgate.net The process allows for the introduction of various substituents by reacting an amino-deazapurine with a functionalized aldehyde or ketone. A significant advantage of modern reductive amination protocols is the use of "in-situ" procedures where the imine formation and reduction occur in the same pot. researchgate.net Technologies like the H-cube system, which performs catalytic hydrogenation, facilitate high conversion rates and simple work-ups by avoiding the need to handle chemical reductants. researchgate.net Furthermore, these methods can often be performed without strong acids, which is beneficial when acid-sensitive protecting groups are present on the heterocyclic core or the aldehyde. researchgate.net

Common reducing agents used in traditional reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate in the presence of the starting aldehyde or ketone. youtube.com

The general mechanism proceeds in two main steps:

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form an imine. In slightly acidic conditions, the imine can be protonated to form a more reactive iminium ion. uctm.edu

Reduction: A hydride reagent then reduces the carbon-nitrogen double bond of the imine or iminium ion to form the final amine product. uctm.edu

This approach provides a controlled and efficient route for elaborating the structure of deazapurine scaffolds.

Synthesis of this compound and Related 2,6,8-Trisubstituted Congeners

The synthesis of specifically substituted 1-deazapurines, such as this compound, relies on the construction of the core imidazo[4,5-b]pyridine ring system followed by the introduction of the desired substituents. A common strategy involves the use of palladium-catalyzed cross-coupling reactions to install aryl groups. mdpi.com

A key method for synthesizing 2,6-diphenyl-imidazo[4,5-b]pyridines is the Suzuki-Miyaura cross-coupling reaction . mdpi.comlibretexts.org This reaction creates a carbon-carbon bond between an organoboron compound (like phenylboronic acid) and an organic halide (like a bromo- or chloro-substituted deazapurine) using a palladium catalyst. libretexts.orgharvard.edu

A typical synthetic sequence for a 2,6-diaryl-1-deazapurine starts with a dihalogenated precursor, such as 2,6-dichloro- or 2,6-dibromo-1-deazapurine. The phenyl groups can then be introduced sequentially or simultaneously. For instance, starting from 6-bromo-2-chloro-3H-imidazo[4,5-b]pyridine, a Suzuki coupling with phenylboronic acid can be performed to yield 6-phenyl-2-chloro-3H-imidazo[4,5-b]pyridine. A subsequent Suzuki coupling can then introduce the second phenyl group at the 2-position. mdpi.com

The synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) provides a relevant example for introducing the methyl group. researchgate.net In this route, the imidazo[4,5-b]pyridine core is first assembled from 2,3-diaminopyridine. researchgate.net The methylation step, to create the N-methyl group analogous to the 8-methyl group in the target compound, can be achieved after the core is formed. The final aryl group at the 6-position is introduced via a Suzuki coupling as a late-stage functionalization step. researchgate.net

Combining these approaches, a plausible route to this compound would involve:

Formation of a dihalo-imidazo[4,5-b]pyridine core.

N-methylation to introduce the methyl group at the desired nitrogen of the imidazole ring (N1 or N3, corresponding to the 8-position in one common nomenclature).

A double Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to install the two phenyl groups at positions 2 and 6.

The conditions for the Suzuki coupling must be carefully optimized, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent system (e.g., a mixture of dioxane/water or toluene/ethanol). mdpi.comnih.gov

| Synthetic Step | Method | Key Reagents | Reference |

| Di-arylation | Suzuki-Miyaura Coupling | Dihalo-deazapurine, Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | mdpi.com |

| N-methylation | Alkylation | Methylating agent (e.g., methyl iodide) after core formation | researchgate.net |

| Core Formation | Cyclization | Diaminopyridine precursor with a ring-closing reagent | researchgate.net |

Protecting Group Strategies and Reaction Optimization

In the multistep synthesis of complex molecules like substituted 1-deazapurines, protecting groups are essential tools to ensure chemoselectivity. researchgate.net They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. researchgate.net

For the synthesis of 1-deazapurine nucleosides, the hydroxyl groups of the sugar moiety are almost always protected. Common protecting groups for alcohols include acyl groups like benzoyl (Bz) and acetyl (Ac) , or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) . harvard.edu Benzoyl groups are typically removed under basic conditions (e.g., with sodium methoxide (B1231860) in methanol), while silyl ethers are cleaved with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Amino groups on the deazapurine ring may also require protection, particularly during reactions like glycosylation or cross-coupling. Carbamates such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are frequently used. researchgate.net A key concept in complex synthesis is the use of orthogonal protecting groups , which can be removed under different conditions, allowing for selective deprotection of one group while others remain intact. researchgate.net For example, a Boc group is acid-labile, whereas an Fmoc group is removed by base, enabling sequential modifications at different sites. researchgate.net

Reaction optimization is crucial for achieving high yields and purity. In Suzuki couplings for preparing diaryl-deazapurines, screening different palladium catalysts, ligands, bases, and solvents is critical. mdpi.comresearchgate.net For instance, the combination of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture has proven effective. mdpi.com Similarly, in glycosylation reactions, the choice between different Lewis acids or the optimization of pH and temperature in enzymatic reactions can significantly impact the yield and regioselectivity of the product. nih.govmdpi.com Solid-phase synthesis has also been employed for creating libraries of substituted deazapurines, where the choice of linker and cleavage conditions are critical parameters to optimize. elsevierpure.com

| Functional Group | Protecting Group | Deprotection Condition | Key Feature |

| Hydroxyl (Sugar) | Benzoyl (Bz) | Base (e.g., NaOMe/MeOH) | Robust, common in nucleoside chemistry |

| Hydroxyl (Sugar) | tert-Butyldimethylsilyl (TBDMS) | Fluoride (e.g., TBAF) | Orthogonal to many other groups |

| Amino | tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA) | Widely used, acid-labile researchgate.net |

| Amino | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Orthogonal to Boc, base-labile researchgate.net |

Advanced Spectroscopic and Structural Characterization in 1 Deazapurine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 2,6-diphenyl-8-methyl-1-deazapurine. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out, providing unambiguous evidence for its proposed structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons present in the molecule. The spectrum shows a multiplet in the aromatic region, typically between δ 8.16-7.47 ppm, which accounts for the ten protons of the two phenyl rings. A sharp singlet observed at approximately δ 7.77 ppm is characteristic of the proton at the C7 position of the deazapurine core. Furthermore, a singlet appearing at around δ 2.01 ppm corresponds to the three protons of the methyl group at the C8 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule. For this compound in CDCl₃, characteristic peaks are observed for the carbons of the deazapurine core and the phenyl substituents. The spectrum displays signals for the aromatic carbons of the phenyl groups and the heterocyclic core in the range of δ 114.6 to 153.9 ppm. A distinct signal for the methyl carbon at C8 appears at approximately δ 14.9 ppm.

Nuclear Overhauser Effect (NOE) Spectroscopy: While specific NOE data for this compound is not detailed in the provided search results, this technique would be instrumental in confirming the spatial proximity of protons. For instance, NOE experiments could verify the proximity of the C8-methyl protons to specific protons on the adjacent phenyl ring at the C6 position, further solidifying the assigned structure.

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 8.16-7.47 (m) | 10H, Phenyl protons |

| 7.77 (s) | 1H, C7-H |

| 2.01 (s) | 3H, C8-CH₃ |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 153.9, 151.8, 150.5, 140.3, 139.6, 136.3, 133.1, 129.0, 128.8, 128.6, 127.7, 114.6 | Aromatic and Heterocyclic Carbons |

| 14.9 | C8-CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis light provides information about the conjugated π-electron systems. The extended conjugation involving the deazapurine core and the two phenyl rings would be expected to result in characteristic absorption bands. While specific UV-Vis spectral data for this compound were not found in the search results, analogous compounds typically exhibit strong absorptions in the UV region, often with multiple bands corresponding to different electronic transitions (e.g., π → π*). The exact position and intensity of these bands are sensitive to the solvent environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound, electrospray ionization mass spectrometry (ES+) has been used to determine its molecular weight. The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is 286.0 Da. This experimental value is consistent with the calculated molecular weight of the compound, confirming its elemental composition. HRMS would provide a more precise mass measurement, further corroborating the molecular formula. The fragmentation pattern in the mass spectrum would show characteristic losses of substituents, such as the methyl group or fragments from the phenyl rings, which can be used to piece together the molecular structure.

| Mass Spectrometry Data | |

| Technique | Observed m/z |

| ES+ | 286.0 [M+H]⁺ |

Computational and Theoretical Investigations of 1 Deazapurines

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of the intrinsic properties of a molecule. For 2,6-Diphenyl-8-methyl-1-deazapurine, these calculations can elucidate its electronic structure and reactivity patterns, which are crucial for understanding its chemical behavior and biological activity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict the optimized geometry, electronic properties, and spectroscopic features of molecules. For this compound, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of its lowest energy conformation.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | Data not available | Data not available | Data not available |

| C6-C5 | Data not available | Data not available | Data not available |

| C8-C7 | Data not available | Data not available | Data not available |

| Phenyl Ring 1 Torsion | Data not available | Data not available | Data not available |

| Phenyl Ring 2 Torsion | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes. No specific experimental or theoretical data for this compound was found in the public domain.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. capes.gov.brnih.gov The energy and localization of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing insights into its potential reaction mechanisms and interactions with biological macromolecules.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes. No specific FMO analysis data for this compound was found in the public domain.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red regions represent areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would highlight the electronegative nitrogen atoms and any other electron-rich areas, as well as the electropositive hydrogen atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular interactions. It provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are instrumental in predicting how a small molecule, or ligand, might bind to a biological target, such as a protein or enzyme. These methods are a cornerstone of structure-based drug design.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking simulations are used to place a ligand, such as this compound, into the binding site of a target protein.

The simulation calculates the binding affinity, or the strength of the interaction, and predicts the binding mode, which includes the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. This information is critical for understanding the mechanism of action of a potential drug and for guiding the optimization of its structure to improve potency and selectivity. While the synthesis of various 1-deazapurine derivatives has been reported, specific molecular docking studies for this compound are not described in the available literature.

Pharmacophore Modeling for Ligand Design and Activity Prediction

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), defining the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly valuable in the design of novel 1-deazapurine derivatives, allowing for the rapid screening of virtual libraries and the rational design of ligands with desired activity profiles. dovepress.comdergipark.org.tr The process involves identifying the key molecular recognition elements—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are critical for binding to a biological target. nih.gov

The development of a pharmacophore model can be either ligand-based or structure-based. nih.gov In the context of 1-deazapurines, a ligand-based approach would involve aligning a set of known active molecules to deduce their common chemical features responsible for activity. A structure-based approach, conversely, utilizes the three-dimensional structure of the target protein to map out potential interaction points within the binding site. nih.gov For 1-deazapurines, which can target a wide array of proteins including kinases and DNA methyltransferases, both strategies are employed to guide the synthesis of new and more potent compounds. nih.govresearchgate.net

Researchers utilize these models to filter large compound databases, prioritizing molecules that match the pharmacophore for synthesis and biological testing. dergipark.org.tr This significantly streamlines the drug discovery process. For instance, by understanding the required spatial arrangement of aromatic rings and hydrogen bonding groups for a specific kinase inhibitor, a pharmacophore model can guide modifications to the 1-deazapurine scaffold, such as the introduction of substituents at various positions, to enhance binding affinity and selectivity. researchgate.net The ultimate goal is to create a predictive tool that not only identifies potentially active compounds but also helps in understanding the structure-activity relationships (SAR) within a series of 1-deazapurine analogs. nih.gov

Interactive Table: Pharmacophore Features and Their Significance in 1-Deazapurine Ligand Design

| Pharmacophore Feature | Description | Role in Ligand-Target Interaction | Example in 1-Deazapurine Analogs |

|---|---|---|---|

| Hydrogen Bond Donor | An atom with an available hydrogen atom for a hydrogen bond. | Forms directed interactions with acceptor groups (e.g., carbonyl oxygen) in the protein's active site. | Amino groups on the deazapurine core. |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. | Interacts with donor groups (e.g., amide protons) in the active site, crucial for anchoring the ligand. | The nitrogen atoms within the imidazo[4,5-b]pyridine ring system. nih.gov |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. | The phenyl groups in this compound provide key aromatic features. |

| Hydrophobic Group | A nonpolar group that avoids interaction with water. | Occupies hydrophobic pockets within the binding site, contributing significantly to binding affinity through the hydrophobic effect. | The methyl group at the 8-position can serve as a hydrophobic feature. |

Structure-Based Drug Design Principles Applied to 1-Deazapurines

Structure-based drug design (SBDD) leverages the high-resolution structural information of a biological target, typically a protein or nucleic acid, to design ligands with high affinity and specificity. gardp.org This methodology is instrumental in the development of 1-deazapurine inhibitors for various therapeutic targets. The process begins with the determination of the three-dimensional structure of the target, often in complex with a known ligand, using techniques like X-ray crystallography or NMR spectroscopy. saromics.com

Once a structure is available, computational methods such as molecular docking are employed to predict the preferred binding mode, orientation, and conformation of a ligand within the target's active site. gardp.org For 1-deazapurine derivatives, docking studies can reveal critical interactions between the deazapurine core and the amino acid residues of the binding pocket. For example, studies on deazapurine-based inhibitors targeting DNA methyltransferase 1 (DNMT1) used computer-aided design to optimize compounds, leading to the discovery of potent inhibitors. nih.gov These simulations can highlight key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex.

The insights gained from SBDD guide the iterative process of lead optimization. Chemists can rationally modify the 1-deazapurine scaffold—for instance, by adding or altering substituents on the phenyl rings or at the 8-position of a compound like this compound—to improve its fit and interactions within the binding site. nih.gov This rational design cycle, which alternates between computational design, chemical synthesis, and biological evaluation, accelerates the development of compounds with enhanced potency and selectivity. gardp.org The successful application of SBDD has been demonstrated in the design of inhibitors for numerous targets, validating its power in modern drug discovery. nih.gov

Interactive Table: Research Findings on Deazapurine Derivatives from Computational Studies

| Compound Class | Target | Key Findings from Computational/SBDD Studies | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| Novel Deazapurine Analogs | DNA Methyltransferase 1 (DNMT1) | Computer-aided design methods were used to optimize three structural skeletons to enhance enzyme activity and selectivity. | Identification of a compound with an IC₅₀ of 2.42 μM for DNMT1 and nanomolar efficacy in lymphoma cell lines. | nih.gov |

| Isatin (B1672199)–Deazapurine Hybrids | Multiple Tyrosine Kinases | Molecular docking and dynamic simulations were used to check ligand-receptor patterns and estimate stability, confirming in vitro results. | Designed compounds were proposed to bind the hinge region and allosteric sites of target kinases. | researchgate.net |

| 7-substituted 7-deazapurines | DNA/RNA | Molecular modeling suggested that a propyne (B1212725) group at the 7-position would enhance stacking interactions. | Incorporation into oligonucleotides increased the thermal stability (Tₘ) of the DNA/RNA double helix. | oup.com |

| 1,4-diazepine-2,5-diones | HDM2 | Crystallographic analysis suggested the scaffold could mimic a p53 peptide helix. Docking guided the design of antagonists. | Synthesized compounds antagonized the HDM2-p53 interaction with IC₅₀ values in the micromolar range. | nih.gov |

Investigation of Biological Activities and Mechanisms of 1 Deazapurine Analogues Excluding Clinical Data

Adenosine (B11128) Receptor Modulators

1-Deazapurine analogs, including 2,6-diphenyl-8-methyl-1-deazapurine, have been extensively studied as modulators of adenosine receptors. These receptors, which are crucial in various physiological processes, are classified into four subtypes: A1, A2A, A2B, and A3.

Antagonism of Adenosine A1, A2A, and A3 Receptors by 2,6,8-Trisubstituted 1-Deazapurines

Research has demonstrated that 2,6,8-trisubstituted 1-deazapurines can act as potent antagonists for adenosine receptors. nih.gov A refined pharmacophore model for human adenosine A1 receptor antagonists, based on known pyrimidine (B1678525) and purine (B94841) derivatives, guided the synthesis of a series of 1-deazapurines (also known as 3H-imidazo[4,5-b]pyridines). nih.gov These compounds, substituted at the 2- and 6-positions, exhibited high affinity as inverse agonists for the adenosine A1 receptor, with several derivatives showing Ki values in the subnanomolar range. nih.gov

Selectivity Profiling of this compound and Analogues

The selectivity profile of 1-deazapurine analogs is a critical aspect of their therapeutic potential. For instance, while some 1-deazapurines show high affinity for the A1 receptor, their selectivity against other adenosine receptor subtypes can vary. The aforementioned compound with a 0.55 nM affinity for the A1 receptor showed significant, though not absolute, selectivity over A2A and A3 receptors. nih.gov In contrast, the compound with a 0.90 nM affinity for the A1 receptor exhibited a more favorable selectivity profile, particularly against the A3 receptor. nih.gov This demonstrates that subtle structural modifications can significantly impact the selectivity of these compounds.

Structure-Activity Relationship (SAR) Studies for Adenosine Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of 1-deazapurine analogs influences their affinity and selectivity for adenosine receptors. nih.govnih.gov These studies have revealed that modifications at various positions of the 1-deazapurine scaffold can dramatically alter their biological activity. nih.gov

For agonists, modifications of the purine ring are generally not well-tolerated, although 1-deazaadenosines can retain high affinity. nih.gov For antagonists, a wide range of non-xanthine heterocyclic compounds, including 1-deazapurines, have been developed. nih.gov The substitution patterns at the 2-, 6-, and 8-positions of the 1-deazapurine core are particularly important in determining their antagonist properties and selectivity for different adenosine receptor subtypes. nih.gov

Enzymatic Inhibition Studies

Beyond their effects on adenosine receptors, 1-deazapurine analogues have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of conditions.

Inhibition of Kinases and Methyltransferases

Recent research has explored the role of 1-deazapurine derivatives as inhibitors of kinases and methyltransferases. Kinases are key regulators of cellular processes, and their overactivity is often implicated in diseases like cancer. nih.govmdpi.com Similarly, DNA methyltransferases (DNMTs), which are involved in epigenetic regulation, are also attractive targets for cancer therapy. nih.govnih.gov

Studies have shown that certain 7-deazapurine derivatives can act as potent kinase inhibitors. nih.govacs.org For example, a series of 7-deazapurine compounds were identified as potent and selective type I inhibitors of Troponin I-Interacting Kinase (TNNI3K). acs.org The 7-deazapurine scaffold proved to be a superior template compared to purine for developing potent and selective TNNI3K inhibitors. acs.org

In the context of methyltransferases, while specific studies on this compound are limited, the broader class of purine and deazapurine analogs has been investigated as DNMT inhibitors. nih.govglenresearch.complos.org These inhibitors can reactivate tumor suppressor genes that have been silenced by DNA hypermethylation. nih.gov

Modulation of Adenosine Deaminase Activity

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that converts adenosine to inosine. medchemexpress.comwikipedia.org The modulation of ADA activity is a key therapeutic strategy, as it directly impacts adenosine levels and subsequent receptor activation. nih.gov

Several 1-deazapurine nucleosides have been evaluated for their ability to inhibit ADA. nih.govtandfonline.comnih.gov Research has shown that 1-deazaadenosine (B84304) is a potent inhibitor of ADA. nih.gov Interestingly, some 6-hydroxylamino derivatives of 1-deazapurine have also been identified as ADA inhibitors. nih.gov One such derivative was found to be the most active ADA inhibitor in its series, with a Ki of 2.7 x 10⁻⁷ M. nih.gov

Below is a data table summarizing the inhibitory activity of selected 1-deazapurine analogues against Adenosine Deaminase.

| Compound | ADA Inhibition (Ki) |

| 1-Deazaadenosine | 0.66 µM nih.gov |

| 2'-Deoxy-1-deazaadenosine | 0.19 µM nih.gov |

| 7-(Hydroxylamino)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3H-imidazo[4,5-b]pyridine | 2.7 x 10⁻⁷ M nih.gov |

DNA Gyrase and UDP-N-acetylenolpyruvylglucosamine Reductase Inhibition

Research into the antibacterial potential of purine analogues has identified DNA gyrase and UDP-N-acetylenolpyruvylglucosamine reductase (MurB) as key targets. DNA gyrase, a type IIA DNA topoisomerase essential for bacterial survival, is a validated target for antibiotics. nih.gov While direct studies on this compound are not prominent, research on related heterocyclic structures provides insight. For instance, studies have shown that certain gallate derivatives act as ATP competitive inhibitors of DNA gyrase. nih.gov This mechanism involves blocking the ATPase activity of the gyrase B subunit, which is crucial for its function. nih.gov

UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is another critical enzyme in bacterial cell wall biosynthesis, making it an attractive target for novel antibacterial agents. ebi.ac.uk It catalyzes the synthesis of UDP-N-acetylmuramic acid, a key precursor for peptidoglycan. ebi.ac.uk Inhibitors of MurB, such as the identified 3,5-dioxopyrazolidines, have demonstrated activity against Gram-positive bacteria by binding to the enzyme's active site and interfering with peptidoglycan biosynthesis. nih.gov Although specific data on 1-deazapurine analogues' direct inhibition of these two enzymes is sparse in the provided results, the principle of targeting these essential bacterial enzymes is a cornerstone of antibacterial drug discovery. nih.govebi.ac.uk Some flexible analogues of 8-aza-7-deazapurine nucleosides have shown inhibitory activity against M. tuberculosis and M. smegmatis, suggesting that deazapurine scaffolds can be effective antibacterial agents, though the precise enzymatic targets were not specified as DNA gyrase or MurB in the cited studies. mdpi.com

Deazapurine Interactions with Viral Enzyme Targets (e.g., HIV-1 RNase H)

The ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase (RT) is essential for viral replication, as it degrades the viral RNA template during reverse transcription. nih.govmdpi.com This makes it a significant, though challenging, target for antiviral drug development. nih.govmdpi.com While many approved RT inhibitors target the polymerase function, none specifically inhibit the RNase H activity. mdpi.com

Deazapurine analogues and other heterocyclic compounds have been investigated as potential RNase H inhibitors. These inhibitors often work by chelating the two divalent metal ions (typically Mg²⁺) present in the RNase H active site, which are essential for its catalytic activity. nih.govnih.gov The active site contains a conserved DEDD motif (D443, E478, D498, D549) that coordinates these metal ions. nih.gov

Several classes of compounds have been identified as RNase H inhibitors:

Diketo acids (DKAs) : Originally developed as HIV integrase inhibitors, they were found to also inhibit RNase H due to structural similarities in the active sites of the two enzymes. mdpi.com

N-hydroxyimides and Naphthyridinones : These compounds bind to the RNase H active site and interact with the catalytic metals. mdpi.comnih.gov Crystal structures have confirmed their binding mode, providing a basis for structure-guided design of more potent inhibitors. nih.gov

Tropolones : Natural products like β-thujaplicinol are specific, submicromolar inhibitors of HIV-1 RNase H, but often lack antiviral activity in cell culture. nih.govmdpi.com

Isatin-based compounds : Some isatin (B1672199) derivatives have been identified as dual inhibitors, targeting both the polymerase and RNase H activities of HIV-1 RT through allosteric binding sites. plos.org

Although direct data on this compound is absent, the established mechanism of action for many RNase H inhibitors provides a strong rationale for exploring deazapurine scaffolds for this target.

Antiviral and Anticancer Research Applications (excluding clinical studies)

In vitro Antiviral Spectrum of Deazapurine Nucleosides (e.g., against DNA/RNA viruses)

Deazapurine nucleosides, which are analogues of naturally occurring purine nucleosides, have demonstrated a broad spectrum of antiviral activity in preclinical studies against both DNA and RNA viruses. nih.gov The replacement of a nitrogen atom with a carbon in the purine ring alters the molecule's electronic properties and can enhance its biological activity. nih.gov

Notable antiviral activities of deazapurine nucleosides include:

DNA Viruses : Deazaadenosine derivatives have shown activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). nih.gov Acyclic nucleoside phosphonates like cidofovir (B1669016) exhibit a very broad spectrum of activity against many DNA viruses, including herpesviruses, adenovirus, papillomavirus, and polyomavirus. nih.govnih.gov

RNA Viruses : Deazapurine nucleosides have been found to be active against a range of RNA viruses. nih.gov For instance, 2'-deoxy-3-deazaadenosine was active against Vesicular Stomatitis Virus (VSV) and African Swine Fever Virus (ASFV). researchgate.net Certain 8-aza-1-deazapurine nucleoside anomers showed activity against Coxsackie B viruses. researchgate.net Furthermore, deazapurine nucleosides have demonstrated efficacy in inhibiting Hepatitis C virus (HCV) replication and have shown potential as virucides against Ebola Virus in non-clinical models. nih.gov Ribavirin, a triazole nucleoside analogue, is a well-known broad-spectrum agent active against various DNA and RNA viruses. nih.gov

The following table summarizes the in vitro antiviral activity of selected deazapurine analogues and related compounds from the search results.

| Compound/Analogue Class | Virus(es) Inhibited (in vitro) | Reference |

| Deazaadenosine Derivatives | Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), Ebola Virus | nih.gov |

| 2'-Deoxy-3-deazaadenosine | Vesicular Stomatitis Virus (VSV), African Swine Fever Virus (ASFV) | researchgate.net |

| 8-Aza-1-deazapurine Nucleosides | Coxsackie B Viruses | researchgate.net |

| 7-Deaza-2'-methyladenosine | Various (+) single-stranded RNA viruses | nih.gov |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV), Epstein-Barr virus (EBV) | mdpi.com |

In vitro Anticancer Activity against Tumor Cell Lines

Deazapurine analogues have been a significant area of interest in anticancer research, with numerous studies demonstrating their cytotoxic and cytostatic effects against a variety of tumor cell lines in vitro.

1-deazaadenosine has shown good inhibitory activity against the growth of HeLa (cervical cancer), KB (oral squamous cell carcinoma), P388 (murine leukemia), and L1210 (murine leukemia) cell lines, with ID50 values in the low micromolar range. nih.gov Similarly, 6-chloro derivatives of 8-aza-3-deazapurine ribo- and 2'-deoxyribonucleosides exhibited some activity against LoVo human colon adenocarcinoma cells. researchgate.net The anticancer potential of deazapurine analogues extends to various heterocyclic derivatives. For example, some pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides have potent cytostatic effects. nih.gov

The table below details the in vitro anticancer activity of selected deazapurine analogues.

| Compound/Analogue | Cell Line(s) | Observed Effect | Reference |

| 1-Deazaadenosine | HeLa, KB, P388, L1210 | Growth inhibition (ID50: 0.34 µM - 1.8 µM) | nih.gov |

| 6-Chloro-8-aza-3-deazapurine nucleosides | LoVo (human colon adenocarcinoma) | Some activity | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine nucleosides | Various cancer cells | Potent cytostatic/cytotoxic effects | nih.gov |

| 7-Nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine | HeLa, KB, P388, L1210 | Moderate activity | nih.gov |

Mechanisms of Cytostatic Effects (e.g., interference with RNA synthesis, DNA incorporation)

The cytostatic effects of deazapurine nucleosides stem from their ability to interfere with fundamental cellular processes, primarily nucleic acid synthesis. gpoh.de Once inside a cell, these nucleoside analogues are typically phosphorylated to their active triphosphate forms, which can then act as fraudulent substrates for cellular enzymes. nih.gov

Key mechanisms of cytostatic action include:

Interference with RNA Synthesis and Processing : Deazapurine nucleosides can be incorporated into RNA, disrupting its structure and function. nih.govnih.gov The replacement of a nitrogen atom with carbon can alter hydrogen bonding patterns, which is critical for RNA base pairing, recognition by proteins and other nucleic acids, and catalytic activity in ribozymes. nih.gov For example, 7-hetaryl-7-deazaadenosines are phosphorylated in cancer cells and incorporated into RNA, leading to the inhibition of protein synthesis. nih.gov

DNA Incorporation and Damage : Some deazapurine analogues can also be incorporated into DNA. nih.gov This incorporation can lead to DNA damage and trigger apoptotic pathways. nih.gov The presence of the analogue within the DNA strand can alter its structure, such as inducing bending, which may affect DNA replication and transcription. nih.gov

Enzyme Inhibition : Besides incorporation into nucleic acids, deazapurine analogues can directly inhibit key enzymes involved in nucleotide metabolism. For example, 3-deazaaristeromycin (B1218543) is a potent inhibitor of S-adenosylhomocysteine hydrolase. nih.gov This inhibition leads to an accumulation of S-adenosylhomocysteine, which in turn disrupts methylation reactions essential for cellular function and can deplete the cell of precursors needed for purine and pyrimidine synthesis, thus halting cell replication. nih.gov

These mechanisms highlight how deazapurine analogues can exert powerful cytostatic and cytotoxic effects by targeting the core machinery of cell growth and proliferation. gpoh.denih.govmdpi.com

Antibacterial Research Applications

The emergence of drug-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. frontiersin.org 1-Deazapurine analogues have been identified as a promising class of compounds in this pursuit.

Broad-Spectrum Antibacterial Potential

Research into 1-deazapurine analogues has revealed their potential to inhibit a range of bacteria. Studies have demonstrated the activity of these compounds against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 8-aza-7-deazapurine nucleoside analogues have shown inhibitory effects against M. smegmatis and notable activity against M. tuberculosis. nih.govmdpi.com This suggests a broad-spectrum potential that is of significant interest in the development of new antibiotics. The exploration of various derivatives continues, with a focus on enhancing their efficacy against a wide array of pathogenic bacteria, including multi-drug resistant strains. mdpi.comnih.gov

Mechanisms of Antibacterial Action (e.g., GyrB/ParE inhibition)

The primary antibacterial mechanism for many deazapurine analogues is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial drugs. scilit.com By binding to the ATP-binding site of the GyrB and ParE subunits, these inhibitors prevent the enzymes from carrying out their function of introducing negative supercoils into DNA. nih.govresearchgate.net This disruption of DNA architecture ultimately leads to bacterial cell death. The structural differences between bacterial and eukaryotic topoisomerases allow for selective targeting, which is a key advantage in developing safe and effective antibacterial therapies. nih.gov

Toll-like Receptor (TLR) Modulation Research

Beyond their antibacterial properties, deazapurine derivatives are also being investigated for their immunomodulatory effects, particularly their interaction with Toll-like receptors (TLRs). TLRs are a class of proteins that play a pivotal role in the innate immune system. nih.gov

Selective Modulation of TLR-7 by Biaryl Deazapurine Derivatives

Biaryl deazapurine derivatives, including compounds structurally related to this compound, have been identified as modulators of Toll-like Receptor 7 (TLR7). nih.gov TLR7 is known for recognizing single-stranded RNA, a key component of many viruses, and its activation triggers an antiviral immune response. nih.gov Research has shown that certain small molecules can act as agonists for TLR7, stimulating this pathway. The selective modulation of TLR7 by these deazapurine derivatives is an active area of research, exploring their potential to enhance the immune response to viral pathogens. The precise mechanism involves the binding of these compounds to the TLR7 protein within endosomes, initiating a signaling cascade that leads to the production of interferons and other antiviral cytokines. nih.gov This line of investigation holds promise for the development of novel antiviral and immunomodulatory therapies.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Impact of Substituents at Positions 2, 6, and 8 on Biological Activity

The biological activity of 1-deazapurine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The 2, 6, and 8 positions are particularly crucial for modulating potency and selectivity.

The imidazo[4,5-b]pyridine ring system is structurally analogous to purines, which are fundamental components of nucleic acids. This similarity allows these derivatives to interact with a wide range of biological targets, including protein kinases. nih.gov The introduction of aryl groups, such as phenyl rings, at the 2 and 6 positions has been a common strategy in the design of potent kinase inhibitors.

A study on a series of 2,6-diphenyl-substituted imidazo[4,5-b]pyridines revealed that substituents on the phenyl ring at position 6 significantly impact antiproliferative activity. For instance, a hydroxyl group at the para-position of the phenyl ring at C6 led to pronounced antiproliferative effects against various cancer cell lines. mdpi.com This suggests that the electronic and steric properties of the substituent at this position play a key role in target binding.

While specific data for an 8-methyl group on a 2,6-diphenyl-1-deazapurine is not extensively documented in readily available literature, studies on related imidazo[4,5-b]pyridines have investigated the effect of substitution on the imidazole (B134444) nitrogen (N1 or N3, which corresponds to N8 or N9 in purine (B94841) nomenclature). For example, N-methyl substituted derivatives have been synthesized and evaluated, indicating that modification at this position is a viable strategy for tuning biological activity. mdpi.com The presence of a methyl group at position 8 would likely influence the molecule's lipophilicity, solubility, and potential for steric interactions within a binding pocket.

The following table summarizes the impact of substituents on the biological activity of 2,6-disubstituted imidazo[4,5-b]pyridines based on available research.

| Position | Substituent | Impact on Biological Activity |

| 2 | Phenyl | Contributes to the core pharmacophore for kinase inhibition. |

| 6 | Substituted Phenyl | Modulates potency; a p-hydroxy-phenyl group enhances antiproliferative activity. mdpi.com |

| 8 (N-position) | Methyl | Likely influences physicochemical properties like solubility and lipophilicity, and can affect binding through steric interactions. |

Stereochemical Influences on Activity and Selectivity (e.g., anomeric configuration of nucleosides)

When the 1-deazapurine core is incorporated into a nucleoside, the stereochemistry at the anomeric carbon of the sugar moiety becomes a critical determinant of biological activity and selectivity. The two possible anomers, α and β, can exhibit vastly different biological profiles.

In naturally occurring nucleosides, the β-anomer is the predominant form. However, synthetic nucleoside analogs with the α-anomeric configuration have also been shown to possess significant biological activities. The determination of the anomeric configuration is routinely achieved using spectroscopic techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy. acs.org

For nucleoside derivatives of 1-deazapurines, the orientation of the sugar moiety relative to the heterocyclic base can profoundly affect how the molecule fits into the binding site of a target enzyme or receptor. This stereochemical arrangement can influence the formation of key hydrogen bonds and other non-covalent interactions, thereby dictating the compound's efficacy and selectivity. While specific studies on the anomeric configuration of 2,6-diphenyl-8-methyl-1-deazapurine nucleosides are not widely reported, the general principles of stereochemical influence are directly applicable.

Rational Design Principles for Enhanced Potency and Selectivity

The development of potent and selective 1-deazapurine derivatives is guided by several rational design principles. The imidazo[4,5-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for a wide range of biological targets. irb.hr

One key strategy involves the targeted modification of substituents to optimize interactions with a specific biological target, often a protein kinase. For instance, the design of selective kinase inhibitors often involves exploiting subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases. By introducing substituents that can form specific interactions with these unique residues, selectivity can be achieved.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design process. These techniques allow for the visualization of how a ligand binds to its target and can predict the effects of structural modifications on binding affinity and selectivity. For example, molecular docking studies have been used to illustrate the binding modes of imidazo[4,5-b]pyridine derivatives in the active site of cyclin-dependent kinase 9 (CDK9). nih.gov

Another design principle is the modulation of the physicochemical properties of the molecule to improve its drug-like characteristics, such as solubility, permeability, and metabolic stability. The introduction of polar groups or the modification of the lipophilicity of the substituents at positions 2, 6, and 8 can significantly impact these properties.

Correlation between Computational Predictions and Experimental Biological Data

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For imidazo[4,5-b]pyridine derivatives, a strong correlation between computational predictions and experimental biological data has been demonstrated in several studies.

Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of imidazo[4,5-b]pyridine derivatives. These computational analyses provide insights into the molecule's stability, and reactivity, which can be correlated with its biological activity. research-nexus.net Furthermore, quantitative structure-activity relationship (QSAR) studies have been used to build predictive models for the biological activity of these compounds. researchgate.net

In one study, the antiproliferative activity of a series of novel 2,6-disubstituted imidazo[4,5-b]pyridines was evaluated, and molecular docking was performed to understand the structure-activity relationships. The computational results were in good agreement with the experimental findings, providing a rational basis for the observed biological activities. mdpi.com This integrated approach, combining synthesis, biological testing, and computational modeling, is essential for the efficient discovery and optimization of new therapeutic agents based on the 1-deazapurine scaffold.

Future Directions in 1 Deazapurine Chemical Biology Research

Development of Novel Synthetic Routes

The future of 1-deazapurine research is intrinsically linked to the innovation of synthetic methodologies that allow for efficient and diverse molecular construction. Traditional methods for creating the imidazo[4,5-b]pyridine (1-deazapurine) core often involve the condensation of 2,3-diaminopyridines with various carbonyl compounds. mdpi.com While effective, these methods can have limitations in terms of substrate scope and reaction conditions.

A significant advancement in the synthesis of substituted 1-deazapurines is the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling. This has proven to be a powerful tool for introducing aryl groups at specific positions of the heterocyclic core. For instance, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines have been synthesized using an optimized Suzuki cross-coupling protocol. mdpi.com The general synthetic scheme for N-methylated derivatives starts from 5-bromo-2-chloro-3-nitropyridine. Amination followed by reduction of the nitro group yields a diamine intermediate. Subsequent cyclization and chlorination provide a dichlorinated imidazo[4,5-b]pyridine core, which can then undergo sequential Suzuki couplings to introduce the phenyl groups at positions 2 and 6. mdpi.com

The development of more efficient, atom-economical, and environmentally benign synthetic routes is a key area of future research. This includes the exploration of C-H activation methodologies to directly functionalize the 1-deazapurine scaffold, minimizing the need for pre-functionalized starting materials. Furthermore, the use of flow chemistry and microwave-assisted synthesis can offer advantages in terms of reaction speed, scalability, and safety, particularly when dealing with hazardous reagents. nih.gov The synthesis of a diverse library of 1-deazapurine derivatives will be crucial for exploring their full potential in chemical biology.

Table 1: Key Synthetic Reactions for 1-Deazapurine Scaffolds

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Formation of C-C bonds to introduce aryl substituents. | Palladium catalysts (e.g., Pd(PPh3)4), base | mdpi.com |

| Buchwald-Hartwig Amination | Formation of C-N bonds for amination of the scaffold. | Palladium catalysts, ligands | |

| Condensation Reaction | Cyclization to form the imidazo[4,5-b]pyridine core. | 2,3-diaminopyridine (B105623), carbonyl compounds | mdpi.com |

| C-H Activation | Direct functionalization of the heterocyclic core. | Transition metal catalysts (e.g., Rh, Ru) |

Exploration of New Biological Targets and Mechanisms

The structural similarity of 1-deazapurines to endogenous purines makes them prime candidates for interacting with a wide array of biological targets. Historically, 1-deazapurine derivatives have been investigated for their activity as adenosine (B11128) deaminase inhibitors and adenosine receptor antagonists. rsc.org However, the future lies in expanding the scope of their biological applications.

Recent studies have highlighted the potential of 1-deazapurines as anticancer agents. For example, a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines, including N-methylated derivatives, have been evaluated for their antiproliferative activity against various human cancer cell lines. mdpi.com Notably, derivatives with a p-hydroxy substituent on the phenyl ring at position 6 demonstrated significant activity, with IC50 values in the low micromolar range. mdpi.com The mechanism of action for the most active compounds was found to involve cell cycle arrest at the G2/M phase. mdpi.com

Another promising avenue is the development of 1-deazapurines as inhibitors of enzymes involved in epigenetic modifications. For example, a novel deazapurine compound has been designed to target DNA methyltransferase 1 (DNMT1), showing potent inhibitory effects on various tumor cell lines, particularly lymphoma. researchgate.net The exploration of 1-deazapurines as kinase inhibitors, modulators of protein-protein interactions, and antibacterial agents also represents fertile ground for future research. google.com Identifying the specific molecular targets and elucidating the detailed mechanisms of action of these compounds will be crucial for their development as therapeutic agents and research tools.

Table 2: Biological Activities of Selected 1-Deazapurine Derivatives

| Compound/Derivative | Biological Target/Activity | Cell Lines/Model System | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-Di(p-hydroxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine | Antiproliferative, G2/M cell cycle arrest | HeLa, HepG2, MCF-7, HCT-116 | IC50 values of 1.45–4.25 μM | mdpi.com |

| Deazapurine derivative | DNMT1 inhibitor | Lymphoma cell lines | Nanomolar IC50 values | researchgate.net |

| 6-(Hydroxylamino)-1-deazapurine nucleosides | Antitumor, Adenosine deaminase inhibition | L1210, P388 leukemia cells | ID50 ranging from 0.9 µM to ~100 µM | rsc.org |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is poised to accelerate the discovery and optimization of 1-deazapurine-based compounds. Computer-aided drug design (CADD) techniques are becoming increasingly indispensable in modern chemical biology. researchgate.net

In the context of 1-deazapurines, molecular docking and virtual screening can be employed to identify potential biological targets and to predict the binding modes of novel derivatives. This computational prescreening can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. For instance, the design of the aforementioned DNMT1 inhibitor was guided by computer-aided methods. researchgate.net

Quantitative structure-activity relationship (QSAR) studies can be used to build models that correlate the structural features of 1-deazapurine derivatives with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding the design of more potent and selective molecules. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of 1-deazapurine-protein complexes, helping to understand the molecular basis of their interaction.

The integration of high-throughput screening (HTS) with these computational approaches will create a powerful discovery engine. HTS allows for the rapid experimental evaluation of large libraries of 1-deazapurine derivatives against a panel of biological targets. The data generated from HTS can then be used to refine and validate the computational models, creating a feedback loop that drives the iterative process of drug discovery.

Design of Next-Generation 1-Deazapurine Probes and Research Tools

Beyond their therapeutic potential, 1-deazapurines are valuable scaffolds for the development of chemical probes and research tools to investigate complex biological processes. The ability to synthetically modify the 1-deazapurine core allows for the incorporation of various functional groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers.

The development of fluorescently labeled 1-deazapurine derivatives can enable the visualization of their subcellular localization and interaction with target proteins using advanced microscopy techniques. Some 2,6-diaryl-7-deazapurines have already been noted for their interesting fluorescent properties. These probes can provide valuable spatiotemporal information about biological events.

Affinity-based probes, such as those functionalized with biotin, can be used to identify the binding partners of 1-deazapurine compounds through pull-down assays followed by mass spectrometry-based proteomic analysis. This approach is crucial for target identification and for understanding the off-target effects of these compounds.

Furthermore, the design of photo-activatable 1-deazapurine derivatives will allow for precise spatial and temporal control over their biological activity. These "caged" compounds remain inactive until they are irradiated with light of a specific wavelength, which triggers their release and subsequent interaction with their target. Such tools are invaluable for dissecting complex signaling pathways with high precision. The Chemical Probes Portal provides a valuable resource for the selection and validation of such high-quality chemical tools.

Q & A

Q. What are the optimal synthetic routes for 2,6-Diphenyl-8-methyl-1-deazapurine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with phenylacetylene derivatives. Key steps include:

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates during heterocycle formation.

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as seen in analogous deazapurine syntheses .

- Temperature control : Maintain 80–100°C to minimize side reactions like over-alkylation. Yield optimization requires monitoring via HPLC (C18 columns, acetonitrile/water gradient) .

Table 1 : Synthetic Route Comparison

| Route | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | Pd(PPh₃)₄ | 80 | 62 | 98.5 |

| B | CuI/NEt₃ | 100 | 48 | 95.2 |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR : ¹H/¹³C NMR for regiochemical confirmation (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of phenyl groups).

- DFT calculations : Map HOMO/LUMO orbitals to predict reactivity (software: Gaussian 16 with B3LYP/6-31G* basis set).

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

- Degradation pathways : Hydrolysis at the C8 methyl group under humid conditions.

- Storage protocols : Use desiccated amber vials at –20°C; monitor stability via LC-MS (detect m/z shifts for degradation products) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the bioactivity of 1-deazapurine derivatives?

Methodological Answer: Conduct structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (EWGs) : Introduce fluorine at C2 to enhance metabolic stability (see similar modifications in 8-aza-7-deazapurine antibiotics) .

- Bulkier substituents : Replace methyl at C8 with trifluoromethyl to improve target binding (assay: enzyme inhibition kinetics).

Table 2 : SAR of 1-Deazapurine Derivatives

| Derivative | Substituent | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 1a | -CH₃ | 12.3 | 0.45 |

| 1b | -CF₃ | 5.8 | 0.22 |

Q. What advanced analytical techniques resolve contradictions in reported spectral data for 1-deazapurines?

Methodological Answer: Address discrepancies (e.g., conflicting NMR shifts) via:

Q. How can researchers design experiments to probe the mechanism of enzyme inhibition by this compound?

Methodological Answer:

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Docking studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG, ΔH) for thermodynamic profiling .

Q. What strategies mitigate batch-to-batch variability in 1-deazapurine synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time.

- Design of experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, catalyst loading) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.